Ethyl (E)-2-hexenoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-hex-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXWMQZUAOMRJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885403 | |
| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma | |
| Record name | Ethyl 2-hexenoate (mixture of isomers) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
167.00 to 174.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 2E-hexenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats | |
| Record name | Ethyl 2-hexenoate (mixture of isomers) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.905 (20º), 0.895-0.905 | |
| Record name | Ethyl 2-hexenoate (mixture of isomers) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
27829-72-7, 1552-67-6 | |
| Record name | Ethyl trans-2-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27829-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hex-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hexenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hex-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl (E)hex-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HEXENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL4EUZ6C13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Ethyl 2E-hexenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Reaction Pathways for Ethyl Trans 2 Hexenoate
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision of biocatalysis with chemical reactions to achieve transformations that are otherwise challenging. For ethyl trans-2-hexenoate, this primarily involves the enzymatic esterification of trans-2-hexenoic acid with ethanol (B145695).
Lipase-Catalyzed Esterification and Transesterification Reactions
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most extensively used enzymes for the synthesis of esters due to their broad substrate specificity, stability in organic solvents, and commercial availability. The synthesis of ethyl trans-2-hexenoate can be achieved through direct esterification of trans-2-hexenoic acid and ethanol or via transesterification (acidolysis) from a different ester of trans-2-hexenoic acid.
The efficiency of lipase-catalyzed synthesis of esters is influenced by several parameters. While specific data for ethyl trans-2-hexenoate is limited, extensive research on similar short-chain esters like ethyl hexanoate (B1226103) provides a framework for optimizing the reaction conditions. Key parameters include temperature, substrate molar ratio, enzyme loading, and water activity. For instance, in the synthesis of ethyl hexanoate, optimal temperatures are often found in the range of 40-60°C. researchgate.net An excess of one of the substrates, typically the alcohol, is often employed to shift the reaction equilibrium towards the product. However, very high concentrations of short-chain alcohols like ethanol can lead to enzyme inhibition. nih.gov
Table 1: Optimization of Reaction Parameters for Ethyl Ester Synthesis (Based on Ethyl Hexanoate studies)
| Parameter | Studied Range | Optimal Value/Observation | Reference |
|---|---|---|---|
| Temperature | 30 - 70°C | 40-60°C; higher temperatures can lead to enzyme deactivation. | researchgate.net |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 4:1 | An excess of alcohol often improves yield, but high concentrations can be inhibitory. | nih.gov |
| Enzyme Loading | 1% - 10% (w/w) | Higher loading increases the reaction rate but adds to the cost. | researchgate.net |
The choice of lipase (B570770) is critical for the successful synthesis of ethyl trans-2-hexenoate. Lipases exhibit varying degrees of specificity towards the chain length and degree of unsaturation of the fatty acid substrate. Studies on lipase specificity have shown that some lipases, such as that from Candida rugosa, can catalyze the esterification of a wide range of fatty acids, including unsaturated ones. researchgate.net However, the presence of a double bond, as in trans-2-hexenoic acid, can influence the reaction rate compared to its saturated counterpart, hexanoic acid. The specificity of a lipase is often determined by the geometry of its active site. oup.com For example, some lipases have distinct binding sites that can accommodate short-chain or long-chain fatty acids differently. oup.com
Table 2: Lipase Specificity towards Different Fatty Acids (Illustrative)
| Lipase Source | Relative Activity on Saturated Acid (e.g., Hexanoic Acid) | Relative Activity on Unsaturated Acid (e.g., Oleic Acid) | Reference |
|---|---|---|---|
| Candida rugosa | High | Moderate to High | researchgate.net |
| Rhizomucor miehei | High | Moderate | oup.com |
| Pseudomonas cepacia | Moderate | High |
The kinetics of lipase-catalyzed esterification are often described by the Ping-Pong Bi-Bi mechanism. researchgate.netrsc.org In this model, the enzyme first reacts with the acyl donor (trans-2-hexenoic acid) to form an acyl-enzyme intermediate, releasing the first product (water, in the case of esterification). The acyl-enzyme intermediate then reacts with the nucleophile (ethanol) to form the ester and regenerate the free enzyme. Substrate inhibition, particularly by the alcohol, is a common phenomenon that needs to be accounted for in the kinetic model. rsc.org Kinetic studies on the synthesis of ethyl hexanoate have determined parameters such as Vmax, Km, and Ki, which are crucial for reactor design and process optimization. ijcce.ac.ir While specific kinetic data for ethyl trans-2-hexenoate are not available in the reviewed literature, it is expected to follow a similar kinetic model.
Table 3: Typical Kinetic Parameters for Lipase-Catalyzed Ethyl Ester Synthesis
| Kinetic Parameter | Description | Typical Range of Values (for ethyl hexanoate) | Reference |
|---|---|---|---|
| Vmax (µmol/min/mg) | Maximum reaction velocity | 0.1 - 2.0 | ijcce.ac.iroup.com |
| Km, Acid (M) | Michaelis constant for the acid | 0.05 - 0.3 | ijcce.ac.iroup.com |
| Km, Alcohol (M) | Michaelis constant for the alcohol | 0.1 - 0.5 | ijcce.ac.ir |
| Ki, Acid (M) | Inhibition constant for the acid | 0.4 - 0.6 | ijcce.ac.iroup.com |
For a biocatalytic process to be economically viable, the reusability of the enzyme is paramount. Immobilization of the lipase on a solid support is a common strategy to facilitate its recovery and reuse. nih.gov Studies on immobilized lipases have demonstrated their successful reuse for multiple cycles with only a gradual loss of activity. nih.gov The stability of the immobilized enzyme is influenced by factors such as the support material, the immobilization technique, and the reaction conditions. For instance, a study on the synthesis of a branched-chain ester showed that the immobilized enzyme retained 65-70% of its initial activity after six uses. nih.gov
Ultrasound-Accelerated Enzymatic Synthesis
Ultrasound has emerged as a promising technology to enhance the rate of enzymatic reactions. researchgate.net In the context of ester synthesis, sonication can improve mass transfer between the immiscible substrates and the enzyme, thereby increasing the reaction rate. nih.govresearchgate.net Research on the ultrasound-assisted synthesis of ethyl acetate (B1210297) and other esters has shown a significant reduction in reaction time compared to conventional mechanically stirred systems. researchgate.net The application of ultrasound can lead to an increase in the maximum reaction velocity (Vmax). researchgate.net However, the power and frequency of the ultrasound must be carefully controlled, as excessive ultrasonic power can lead to enzyme denaturation and inactivation. nih.gov While specific studies on the ultrasound-assisted synthesis of ethyl trans-2-hexenoate were not found, the principles are applicable. The use of ultrasound could be particularly beneficial in overcoming mass transfer limitations in a solvent-free system for the synthesis of this unsaturated ester. nih.gov
Table 4: Comparison of Conventional vs. Ultrasound-Assisted Enzymatic Ester Synthesis (Based on Ethyl Acetate study)
| Parameter | Conventional Shaking | Ultrasound-Assisted | Reference |
|---|---|---|---|
| Reaction Time | Longer | Significantly shorter | researchgate.net |
| Maximum Velocity (Vmax) | Base value | Increased (e.g., by 143%) | researchgate.net |
| Optimal Temperature | 40-60°C | May be similar, but reaction is faster | researchgate.net |
Immobilized Biocatalyst Development and Characterization
The enzymatic synthesis of esters, including ethyl hexanoate, represents a significant advancement in green chemistry, with immobilized biocatalysts offering enhanced stability and reusability. Lipases are particularly effective for these esterification reactions.
Research into the synthesis of the related compound ethyl hexanoate provides a strong model for the potential biocatalytic production of ethyl trans-2-hexenoate. Lipases from various microbial sources have been successfully immobilized and characterized. For instance, lipases from Candida rugosa and Antarctic Pseudomonas AMS8 have been subjects of study. ijcce.ac.irmdpi.com The immobilization of an Antarctic Pseudomonas AMS8 lipase on chitosan (B1678972) has been shown to enhance the synthesis of ethyl hexanoate, demonstrating higher ester conversion rates in toluene (B28343) compared to the free enzyme. semanticscholar.org This enhancement is attributed to the increased stability of the enzyme within the immobilization matrix, particularly in the presence of organic solvents. mdpi.comsemanticscholar.orgresearchgate.net
The development of these biocatalysts involves transforming the soluble enzyme into an insoluble form, often by attaching it to a carrier material or encapsulating it within a polymer matrix. mdpi.com This process can significantly alter the enzyme's properties, necessitating the application of heterogeneous kinetics to understand the modified reaction behavior. mdpi.com Key parameters influencing the reaction include temperature, solvent choice, substrate concentration, and the molar ratio of alcohol to acid. In the synthesis of ethyl hexanoate using an immobilized Rhizomucor miehei lipase, temperatures between 45–55 °C were found to be optimal. researchgate.net Similarly, for the AMS8 lipase, an optimal temperature of 20°C was identified for ester production. mdpi.comresearchgate.net
Studies have shown that substrate concentration plays a critical role. For the AMS8 lipase, a high percentage of ester formation was achieved with a 0.025 M substrate mixture, with higher concentrations leading to a decrease in the ester yield. mdpi.com In another study using Candida antarctica lipase-B (CALB) in a solvent-free system, a maximum conversion of 88.57% was achieved with a 1:3 molar ratio of hexanoic acid to ethanol. researchgate.net
Table 1: Comparison of Immobilized Lipases in Hexanoate Ester Synthesis
| Lipase Source | Immobilization Matrix | Optimal Temperature | System | Max. Conversion/Yield | Reference |
| Antarctic Pseudomonas AMS8 | Chitosan | 20 °C | Toluene | 80% | mdpi.comsemanticscholar.org |
| Antarctic Pseudomonas AMS8 | (Not Specified) | 20 °C | Solvent-Free | 59% | mdpi.com |
| Candida antarctica lipase-B | (Not Specified) | 50 °C | Solvent-Free | 88.57% | researchgate.net |
| Rhizomucor miehei | (Not Specified) | 45-55 °C | n-Hexane | Not Specified | researchgate.net |
These findings underscore the potential for developing robust, immobilized biocatalyst systems for the efficient and sustainable production of ethyl trans-2-hexenoate.
Organic Synthesis Routes
Traditional organic synthesis provides several reliable and stereocontrolled methods for the production of ethyl trans-2-hexenoate.
Esterification via Steglich Reaction and Related Coupling Methods
The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly for sensitive or sterically hindered substrates. wikipedia.orgorganic-chemistry.org The reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling reagent to activate the carboxylic acid. The addition of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), is crucial for accelerating the reaction and suppressing the formation of an unreactive N-acylurea byproduct. wikipedia.orgorganic-chemistry.org The DCC formally removes a molecule of water during the reaction, forming the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org
This method has been successfully applied to synthesize related compounds, indicating its suitability for ethyl trans-2-hexenoate. For example, the pheromone component (E)-2-hexenyl (E)-2-hexenoate was synthesized in good yield by reacting (E)-2-hexenoic acid with (E)-2-hexenol using DCC and DMAP in toluene. researchgate.net The reaction proceeds under mild, room-temperature conditions. wikipedia.org To improve the environmental profile of the reaction, greener solvents like acetonitrile (B52724) and dimethyl carbonate have been explored as alternatives to hazardous chlorinated solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). jove.comrsc.org
Targeted Synthesis as a Key Organic Intermediate
Ethyl trans-2-hexenoate serves as a valuable building block in organic synthesis for constructing more complex molecules. chemimpex.comcymitquimica.com Its carbon-carbon double bond and ester functionality allow for a variety of subsequent chemical transformations.
One notable application is its use as a precursor in the synthesis of highly substituted carbocycles. For instance, (E)-ethyl 4-benzyl-6-bromo-2-hexenoate, a derivative of ethyl trans-2-hexenoate, undergoes a formal [4+1]-annulation reaction with active methylene (B1212753) compounds like malononitrile (B47326) to produce trisubstituted cyclopentanes with high diastereoselectivity. acs.org
Furthermore, ethyl trans-2-hexenoate is a substrate in catalyzed dihydroxylation reactions. A nonheme iron-catalyzed enantioselective cis-dihydroxylation of ethyl trans-2-hexenoate yields the corresponding optically pure dihydroxy ester with excellent enantioselectivity (97-99% ee). chinesechemsoc.org These resulting dihydroxy esters are recognized as versatile building blocks for the total synthesis of various natural products. chinesechemsoc.org
Stereoselective Synthesis of (E)-Isomers
Achieving high stereoselectivity for the trans (or E) isomer is a critical aspect of synthesizing ethyl trans-2-hexenoate. Several olefination reactions are particularly effective for this purpose.
The Wittig reaction is a widely used method for forming alkenes from aldehydes and phosphoranes. To selectively produce the (E)-alkene, a stabilized phosphorus ylid, such as (ethoxycarbonylmethylene)triphenylphosphorane, is typically reacted with an aldehyde (in this case, butanal). researchgate.net The use of stabilized ylids generally favors the formation of the E-isomer. researchgate.net This reaction provides a direct, one-step route to the α,β-unsaturated ester.
The Julia-Kocienski olefination , a modified version of the Julia-Lythgoe olefination, is another powerful tool for the stereoselective synthesis of trans-alkenes. wikipedia.orgresearchgate.net This reaction involves coupling a carbonyl compound with a heteroaryl-substituted sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, in the presence of a strong base. organic-chemistry.org The Julia-Kocienski olefination is known for its high E-selectivity, which arises from the kinetically controlled addition of the metalated sulfone to the aldehyde, leading to an intermediate that stereospecifically decomposes to the E-alkene. wikipedia.orgresearchgate.net
Other methods for preparing (E)-alkenes include the Horner-Wadsworth-Emmons reaction, which is a variation of the Wittig reaction using phosphonate (B1237965) carbanions, and olefin cross-metathesis. organic-chemistry.org
Novel Catalyst Systems in Ethyl trans-2-hexenoate Production
Heterogeneous Catalysis Approaches
Heterogeneous catalysts are preferred in many industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and often lower toxicity. unibo.itresearchgate.net For esterification reactions, various solid acid catalysts have been investigated.
While specific studies on ethyl trans-2-hexenoate are limited, research on the synthesis of its saturated analog, ethyl hexanoate, provides valuable insights. Solid acid catalysts such as the ion-exchange resin Amberlyst-15 have been effectively used. researchgate.netacs.org In one study, the ultrasound-assisted synthesis of ethyl hexanoate using Amberlyst-15 yielded a maximum conversion of 83.9% under optimized conditions. researchgate.net Other materials tested for Fischer esterification include zeolites and other solid acids. unibo.it
A study on producing ethyl hexanoate from grape pomace utilized aluminum chloride hexahydrate (AlCl₃·6H₂O) as a homogeneous catalyst, which proved highly effective, achieving a 93.5% conversion under mild conditions. unibo.it Although homogeneous, this example demonstrates the continuous search for more efficient catalytic systems. For true heterogeneous applications, ruthenium-based catalysts on polymeric supports have been developed for the hydrogenation of esters, combining the high activity of homogeneous systems with the recoverability of heterogeneous ones, operating under mild conditions. st-andrews.ac.uk Such principles could be adapted for catalysts designed for the direct synthesis of unsaturated esters like ethyl trans-2-hexenoate.
Biocatalyst Engineering for Enhanced Yields and Selectivity
The enzymatic synthesis of esters like ethyl trans-2-hexenoate is a cornerstone of modern biocatalysis, offering high selectivity and mild reaction conditions. While specific research on engineering biocatalysts exclusively for ethyl trans-2-hexenoate is emerging, extensive studies on the closely related ethyl hexanoate provide a clear blueprint for enhancing enzyme performance. Lipases, particularly from Candida antarctica and Candida rugosa, are the most prominent enzymes in this field.
Candida antarctica lipase B (CAL-B) is noted for its superior activity in the esterification of trans-2-hexenoic acid with ethanol. Engineering efforts for similar short-chain esters have focused on several key strategies to improve yield, stability, and reusability.
Immobilization: Immobilizing lipases on solid supports is a critical step for industrial applications. It enhances enzyme stability in the presence of organic solvents and at varying temperatures, and it simplifies the recovery and reuse of the biocatalyst. For instance, an immobilized lipase from Rhizomucor miehei has been effectively used in the transesterification synthesis of ethyl hexanoate. oup.comoup.com Similarly, a lipase from an Antarctic Pseudomonas species (AMS8), when immobilized on chitosan, showed higher conversion rates for ethyl hexanoate synthesis compared to the free enzyme. mdpi.com
Surface Coating and Whole-Cell Biocatalysts: Advanced techniques involve creating more sophisticated biocatalyst formulations. Surface-coated lipases, where the enzyme is coated with surfactants, have shown enhanced activity and stability in organic media. ijcce.ac.ir A study on Candida rugosa lipase coated with a surfactant demonstrated a high esterification yield of 93% for ethyl hexanoate in a solvent-free system. ijcce.ac.irijcce.ac.ir
Another approach is the use of whole-cell biocatalysts, where the enzyme is expressed and displayed on the surface of a microorganism, such as yeast. This method avoids costly and time-consuming enzyme purification. For example, Saccharomyces cerevisiae displaying CAL-B on its surface has been successfully used to synthesize ethyl hexanoate with a high yield. researchgate.net
The table below summarizes findings from studies on biocatalytic synthesis of ethyl hexanoate, which are indicative of the methodologies applicable to ethyl trans-2-hexenoate.
| Enzyme Source | Biocatalyst Form | Substrates | System | Max. Yield/Conversion | Reference |
| Candida antarctica lipase B (CAL-B) | Native | trans-2-Hexenoic acid, Ethanol | Solvent-Free | 95% Conversion | |
| Candida rugosa | Surface-Coated | Hexanoic acid, Ethanol | Solvent-Free | 93% Yield | ijcce.ac.irijcce.ac.ir |
| Pseudomonas AMS8 | Immobilized on Chitosan | Hexanoic acid, Ethanol | Toluene | 80% Conversion | mdpi.com |
| Rhizomucor miehei | Immobilized | Ethyl caprate, Hexanoic acid | n-Hexane | 96% Conversion | oup.comoup.com |
| Candida antarctica lipase B (CAL-B) | Yeast Surface Display | Hexanoic acid, Ethanol | Nonaqueous Media | 98.2% Yield | researchgate.net |
Green Chemistry Principles in Ethyl trans-2-hexenoate Synthesis
The synthesis of ethyl trans-2-hexenoate is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.
Solvent-Free Systems in Esterification
A significant advancement in the green synthesis of ethyl trans-2-hexenoate is the use of solvent-free systems (SFS). rsc.org Traditional organic solvents often pose environmental and safety risks. By eliminating the solvent, the process becomes cleaner, reduces downstream separation costs, and often increases reaction rates due to higher substrate concentrations.
In the lipase-catalyzed synthesis of ethyl trans-2-hexenoate, a 95% conversion has been achieved in a solvent-free reaction between trans-2-hexenoic acid and ethanol at 40°C using Candida antarctica lipase B. The substrates themselves act as the reaction medium. This approach not only aligns with green chemistry principles but can also be economically advantageous. rsc.org
Key parameters optimized in solvent-free esterifications include temperature, enzyme loading, and the molar ratio of substrates. For the synthesis of ethyl hexanoate, studies have shown that while an excess of alcohol can increase the reaction rate, very high concentrations can also inhibit or inactivate the lipase. mdpi.com The removal of water, a byproduct of esterification, is also crucial as its accumulation can reverse the reaction and reduce yield. This is often managed by applying a vacuum. rsc.org
Sustainable Feedstock Utilization
The adoption of sustainable feedstocks is another critical aspect of the green synthesis of ethyl trans-2-hexenoate. The two primary components, ethanol and trans-2-hexenoic acid, can both be sourced from renewable biological materials.
Ethanol: Ethanol is a well-established biofuel commonly produced by fermenting sugars from crops like corn, sugarcane, or cellulosic biomass. Its production from non-food biomass is a key area of green chemistry research.
Trans-2-Hexenoic Acid: The precursor, trans-2-hexenoic acid, can be produced through greener synthetic routes.
Oxidation of Bio-based Aldehydes: One method involves the oxidation of trans-2-hexenal. A green chemistry approach for this step uses hydrogen peroxide as the oxidant in water, which is an environmentally benign solvent. chemicalbook.com Trans-2-hexenal itself is a "green note" aroma compound found in many plants and can be produced biocatalytically.
Fermentative Pathways: Research into the bio-based production of industrial chemicals has identified metabolic pathways for producing adipic acid from glucose that include trans-2-hexenoic acid intermediates. plos.orgnih.govnih.gov One such pathway starts from lysine (B10760008), which is produced on a large scale by microbial fermentation of glucose. plos.orgnih.gov In this pathway, lysine is converted to 6-amino-trans-2-hexenoic acid, which can then be further processed. plos.orgnih.govchalmers.se While challenges remain in optimizing enzymatic steps, these pathways represent a promising route for producing the acid precursor entirely from renewable feedstocks like glucose-rich lignocellulosic materials. nih.govnih.gov
The integration of biocatalyst engineering with green chemistry principles, such as the use of solvent-free systems and sustainable feedstocks, paves the way for the efficient, safe, and environmentally responsible production of ethyl trans-2-hexenoate.
Biosynthetic Pathways and Metabolic Engineering in Biological Systems
Natural Occurrence and Distribution in Organisms
Ethyl trans-2-hexenoate is a naturally occurring volatile organic compound found in a variety of plants and is also produced by certain microorganisms through fermentation.
Identification in Plant Metabolomes
This ester is a component of the characteristic aroma of several fruits. It has been identified in apple brandy, cognac, various types of grapes including Concord and wild grapes, passion fruit, quince, strawberry, guava, pineapple, pawpaw, and wood apple. chemicalbook.com Its presence contributes to the fruity, green, and sometimes tropical and juicy notes of these fruits. chemicalbook.comthegoodscentscompany.com
Microbial Production and Fermentation Processes
Certain microorganisms, particularly yeast strains like Saccharomyces cerevisiae and the fungus Neurospora sp., are known to produce ethyl trans-2-hexenoate and other ethyl esters during fermentation. tandfonline.comnih.govnih.gov The production of these esters is a crucial aspect of the flavor profile in fermented beverages like beer and wine. nih.govyoutube.com The concentration of ethyl esters, including ethyl hexanoate (B1226103), is influenced by various fermentation parameters such as temperature, the availability of nitrogen sources (Free Amino Nitrogen - FAN), and the presence of unsaturated fatty acids. nih.gov For instance, in brewing, higher fermentation temperatures generally lead to increased levels of ethyl esters, although the effect on ethyl hexanoate can be less pronounced compared to other esters like ethyl octanoate (B1194180) and decanoate. nih.gov
Enzymology of Biosynthesis
The biosynthesis of ethyl trans-2-hexenoate in biological systems is an enzyme-catalyzed process involving several key enzyme families.
Characterization of Acyltransferases and Esterases Involved
The final and critical step in the formation of ethyl trans-2-hexenoate is the esterification reaction catalyzed by alcohol acyltransferases (AATs). nih.gov In yeast, two primary enzymes, encoded by the EEB1 and EHT1 genes, are responsible for the synthesis of medium-chain fatty acid ethyl esters, including ethyl hexanoate. asm.orgnih.gov These enzymes, Eeb1p and Eht1p, are acyl-CoA:ethanol (B145695) O-acyltransferases that catalyze the condensation of an acyl-CoA molecule with ethanol. asm.orgnih.gov While both are involved, Eeb1p is considered the main enzyme for this synthesis. asm.org Deletion of both genes significantly reduces ethyl ester production. asm.org
Esterases are another class of enzymes that can catalyze the synthesis of esters through the esterification of a carboxylic acid and an alcohol. nih.gov However, in the context of ethyl hexanoate biosynthesis in yeast, alcohol acyltransferases are thought to play the more significant role. tandfonline.com The synthesis of ethyl hexanoate can also occur via transesterification, a reaction catalyzed by lipases, as demonstrated in studies using immobilized lipase (B570770) from Rhizomucor miehei. cftri.res.inoup.comoup.com
Genetic and Metabolic Manipulation for Enhanced Production
Given the commercial importance of ethyl trans-2-hexenoate as a flavor compound, significant research has been dedicated to enhancing its production in microorganisms through genetic and metabolic engineering. The primary strategy involves increasing the intracellular pool of its precursors, namely ethanol and hexanoyl-CoA.
One approach is the overexpression of genes involved in the fatty acid synthesis pathway to boost the supply of hexanoyl-CoA. For example, in Saccharomyces cerevisiae, overexpressing specific mutant versions of the fatty acid synthase genes, FAS1 and FAS2, has been shown to significantly increase the production of ethyl hexanoate. tudelft.nl Additionally, overexpressing the esterase ScEEB1 has been used to direct the elevated pool of medium-chain fatty acids towards the synthesis of their corresponding ethyl esters. tudelft.nl
Another strategy focuses on manipulating the enzymes directly responsible for ester synthesis. Overexpression of the alcohol acyltransferase gene EHT1 in Saccharomyces cerevisiae, particularly when combined with the deletion of the fatty acid activation gene FAA1, has been shown to enhance the production of ethyl caproate (ethyl hexanoate). dntb.gov.ua
Furthermore, eliminating competing metabolic pathways can redirect metabolic flux towards the desired product. Deactivating pathways such as triacylglycerol synthesis and beta-oxidation has been employed to increase the availability of the fatty acyl-CoA pool for ester synthesis. researchgate.net The use of advanced genetic tools like CRISPR-Cas9 has greatly facilitated the construction of engineered yeast strains with multiple genetic modifications for improved production of ethyl esters. tudelft.nl
Gene Mining and Identification of Biosynthetic Genes
The direct biosynthetic pathway for ethyl trans-2-hexenoate involves the esterification of trans-2-hexenoic acid (or its activated acyl-CoA form, trans-2-hexenoyl-CoA) with ethanol. While specific gene mining studies exclusively targeting ethyl trans-2-hexenoate are not extensively documented, the genetic basis for its formation can be inferred from research on similar medium-chain fatty acid ethyl esters (MCFAEEs) in yeast.
The key enzymes responsible for the synthesis of ethyl esters in Saccharomyces cerevisiae are alcohol acyltransferases (AATs). nih.gov Gene mining and functional analysis have identified several genes encoding these enzymes. The primary candidates for involvement in ethyl trans-2-hexenoate biosynthesis are:
EHT1 and EEB1 : These two genes encode acyl-CoA:ethanol O-acyltransferases, which are considered the main contributors to the synthesis of MCFAEEs during fermentation. researchgate.netnih.gov Studies on ethyl hexanoate, a saturated analogue of ethyl trans-2-hexenoate, have shown that overexpression of EHT1 and EEB1 leads to increased production. nih.govmdpi.com Deletion of these genes, particularly EEB1, results in a significant decrease in ethyl ester content. nih.gov It is highly probable that the enzymes Eht1p and Eeb1p also catalyze the condensation of trans-2-hexenoyl-CoA and ethanol. A whole-genome study of Wickerhamomyces anomalus, a yeast with strong esterification ability, identified an Eht1p-like enzyme as crucial for ethyl hexanoate synthesis. nih.gov
ATF1 and ATF2 : These genes encode alcohol acetyltransferases, which are primarily responsible for the formation of acetate (B1210297) esters (e.g., isoamyl acetate) by condensing acetyl-CoA with higher alcohols. researchgate.netnih.gov While their main role is in acetate ester synthesis, they have a lesser effect on the production of ethyl esters. mdpi.com Their involvement in ethyl trans-2-hexenoate formation is likely minimal compared to EHT1 and EEB1.
PLB2 : Quantitative Trait Locus (QTL) mapping in yeast has identified PLB2 as a gene potentially involved in the variation of ethyl ester content. d-nb.info Deletion of PLB2 was found to decrease the production of ethyl octanoate and ethyl decanoate, suggesting a role in the broader regulation or synthesis of FAEEs. d-nb.info
In plants like apples, the synthesis of esters is also a key part of aroma development. Transcriptome analyses have identified numerous differentially expressed genes (DEGs) in fatty acid metabolism pathways that are linked to the production of volatile compounds, including various esters. mdpi.com While these studies provide a broader picture of aroma synthesis, they have not yet pinpointed a specific gene solely responsible for ethyl trans-2-hexenoate production.
Table 1: Key Genes Potentially Involved in Ethyl trans-2-hexenoate Biosynthesis in Yeast
| Gene | Encoded Enzyme | Primary Function in Ester Synthesis | Potential Role in Ethyl trans-2-hexenoate Synthesis |
|---|---|---|---|
| EHT1 | Acyl-CoA:ethanol O-acyltransferase | Synthesis of medium-chain fatty acid ethyl esters (MCFAEEs) | High: Likely catalyzes the esterification of trans-2-hexenoyl-CoA with ethanol. |
| EEB1 | Acyl-CoA:ethanol O-acyltransferase | Synthesis of MCFAEEs, often with a greater impact than EHT1 | High: Likely a primary contributor to the synthesis of ethyl trans-2-hexenoate. |
| ATF1 / ATF2 | Alcohol acetyltransferase | Synthesis of acetate esters from higher alcohols and acetyl-CoA | Low: Primarily involved in a different class of esters. |
| PLB2 | Phospholipase B | Implicated in the variation of ethyl ester production | Moderate: May have a complementary or regulatory role in FAEE synthesis. |
Pathway Engineering in Yeast and Other Host Organisms
Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, offers a promising strategy for the enhanced production of desirable flavor compounds like ethyl trans-2-hexenoate. While specific examples focusing solely on this unsaturated ester are scarce, the principles are well-established from studies on FAEEs in general and ethyl hexanoate in particular.
Key strategies for pathway engineering include:
Overexpression of Biosynthetic Genes : The most direct approach is to increase the expression of the key enzymes responsible for ester formation. Overexpression of EHT1 or EEB1 in industrial yeast strains has been shown to significantly boost the production of MCFAEEs. nih.govmdpi.com For instance, engineering S. cerevisiae to overexpress EHT1 has successfully enhanced the content of esters responsible for apple, apricot, and banana flavors in wine. mdpi.com A similar strategy would be expected to increase the yield of ethyl trans-2-hexenoate, provided the precursor, trans-2-hexenoyl-CoA, is available.
Elimination of Competing Pathways : To channel more fatty acid precursors towards ester synthesis, competing metabolic pathways can be downregulated or eliminated. Research has shown that deleting genes involved in the formation of triacylglycerols (TAGs) and steryl esters (SEs), which are non-essential storage lipids, can lead to a significant increase in the intracellular pool of free fatty acids available for esterification. repec.org Furthermore, blocking the β-oxidation pathway, which is responsible for fatty acid degradation, can further increase the availability of precursors and enhance FAEE production. repec.org A strain of S. cerevisiae with blocked TAG and SE formation and no β-oxidation capability showed a five-fold increase in free fatty acids and a corresponding rise in FAEE production to 17.2 mg/L. repec.org
Increasing Precursor Supply : The rate of ester formation is dependent on the concentrations of both ethanol and the acyl-CoA substrate. asm.org Studies have indicated that the availability of the fatty acid precursor, rather than the expression level of the biosynthetic enzymes, is often the limiting factor for ethyl ester production. researchgate.net Therefore, engineering strategies aimed at increasing the pool of trans-2-hexenoyl-CoA could be highly effective. This could involve upregulating genes in the fatty acid synthesis (FAS) pathway or introducing heterologous genes to create a specific biosynthetic route to the precursor.
Table 2: Metabolic Engineering Strategies for Enhanced FAEE Production in Yeast
| Strategy | Target Genes/Pathways | Rationale | Expected Impact on Ethyl trans-2-hexenoate |
|---|---|---|---|
| Overexpression of Esterases | EHT1, EEB1 | Increase the catalytic capacity for ester synthesis. | Direct increase in production yield. |
| Blocking Lipid Storage | DGA1, LRO1 (TAG synthesis) ARE1, ARE2 (SE synthesis) | Redirect fatty acid flux away from storage lipids. | Increased availability of acyl-CoA precursors. | | Blocking FA Degradation | POX1 (β-oxidation) | Prevent the breakdown of fatty acid precursors. | Increased availability of acyl-CoA precursors. | | Enhancing Precursor Synthesis | Fatty Acid Synthase (FAS) pathway genes | Boost the de novo synthesis of fatty acids. | Increased availability of acyl-CoA precursors. |
Impact of Environmental Factors on Biosynthetic Rates
The production of ethyl trans-2-hexenoate, like other fermentative esters, is significantly influenced by environmental and process parameters. These factors can affect yeast metabolism, gene expression, and enzyme activity, thereby altering the final concentration of the aroma compound.
Temperature : Fermentation temperature is a critical factor. For alcoholic beverages, lower temperatures generally favor the synthesis and retention of ethyl esters. researchgate.net One study identified an optimal temperature of around 18°C for the accumulation of ethyl esters in wine, whereas higher temperatures led to increased evaporation and altered yeast metabolism. researchgate.net In brewing, increasing the fermentation temperature in the range of 20-26°C was found to increase the levels of ethyl octanoate and decanoate, while the concentration of ethyl hexanoate remained relatively constant. asm.org This suggests that the impact of temperature can be specific to the chain length of the ester.
Aeration : The amount of oxygen supplied during fermentation can dramatically affect ester profiles. Generally, increased aeration leads to a decrease in the concentration of both acetate and ethyl esters. asm.org This is partly because oxygen represses the expression of some esterase genes like ATF1. nih.gov However, the production of ethyl hexanoate has been reported to be less affected by aeration compared to other esters. asm.org
UV Radiation : In viticulture, environmental factors affecting the grapes can alter the precursor availability for aroma compounds in the final wine. For C6 esters, which include ethyl trans-2-hexenoate, UV radiation has been shown to have an effect. A study involving leaf removal showed that shielding the grapes from UV radiation significantly decreased the concentration of hexanol and C6 esters in the resulting wine. repec.org
Ethylene (B1197577) (in plants) : In fruits such as apples, the plant hormone ethylene is a key regulator of ripening and aroma production. Exposure to ethylene has been shown to stimulate the synthesis of a wide range of volatile compounds, including various esters, by upregulating the final enzymatic steps in their biosynthetic pathways. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Methodologies for Isolation and Quantification
Chromatography is the cornerstone for separating volatile compounds like ethyl trans-2-hexenoate from intricate mixtures. The choice of method depends on the research objectives, whether it is for aroma analysis, purity assessment, or volatile profiling.
Gas Chromatography-Olfactometry (GC-O) for Aroma Analysis
Research on passion fruit has utilized GC-O to characterize its aroma at different stages of maturation. In these studies, ethyl trans-2-hexenoate was identified as one of the esters contributing to the complex aroma of the fruit, particularly in passion fruit with 2/3 yellow skin color. nih.gov The technique involves trained panelists who sniff the effluent from the gas chromatograph and describe the perceived odor and its intensity, which is then correlated with the peaks on the chromatogram. pfigueiredo.orgnih.gov This allows researchers to distinguish between compounds that are present in high concentrations but have little to no odor, and those that are present in trace amounts but are highly aromatic.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Purity and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of compounds from mixtures. researchgate.net In the context of ethyl trans-2-hexenoate, which possesses a double bond, the potential for cis/trans isomerism exists. While the trans isomer is more common, ensuring stereoisomer purity is vital, especially in applications where specific sensory properties are desired.
Furthermore, for related chiral compounds, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), chiral HPLC methods are developed to separate and quantify enantiomers. nih.gov This is particularly important in the pharmaceutical industry where the chirality of a molecule can significantly impact its biological activity. phenomenex.com The separation is achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their resolution. iapc-obp.comdiva-portal.org While direct chiral separation of ethyl trans-2-hexenoate is less common as it is achiral, the principles of HPLC for isomer purity are directly applicable.
Application of Solvent-Assisted Flavor Evaporation (SAFE) in Extract Preparation
Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used to isolate volatile and semi-volatile compounds from food and other complex matrices. pfigueiredo.orgnih.gov This method operates under high vacuum, which allows for distillation at low temperatures, thereby minimizing the thermal degradation of sensitive compounds and preventing the formation of artifacts. pfigueiredo.orgresearchgate.net
In the analysis of fruit aromas, SAFE is often the preferred method for preparing extracts for subsequent GC-O or GC-MS analysis. mdpi.com For instance, in the study of Rosa roxburghii Tratt, SAFE was used to extract a wide range of volatile compounds, providing a more representative sample of the fruit's aroma profile. nih.gov The resulting extract can be concentrated, enabling the detection of trace components that might otherwise be missed. pfigueiredo.org
Headspace Solid-Phase Microextraction (SPME) for Volatile Profiling
Headspace Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds. mdpi.comnih.gov It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. The volatile compounds partition between the sample matrix, the headspace, and the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for desorption and analysis. nih.gov
SPME is particularly useful for profiling the volatile compounds in various food products, including fruits and beverages. hst-j.orgscielo.br Studies on strawberries and passion fruit juice have successfully employed HS-SPME to identify numerous volatile esters, including ethyl hexanoate, a related compound to ethyl trans-2-hexenoate. hst-j.orgscielo.brhst-j.org The choice of fiber coating is critical and can be optimized to selectively extract certain classes of compounds. mdpi.com
Table 1: Comparison of Chromatographic and Extraction Techniques
| Technique | Principle | Application for Ethyl trans-2-hexenoate | Key Findings/Advantages |
| GC-O | Separation by GC with human olfactory detection. pfigueiredo.orgresearchgate.net | Aroma characterization in complex matrices like fruit. nih.gov | Identifies odor-active compounds; ethyl trans-2-hexenoate contributes to passion fruit aroma. nih.gov |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. researchgate.net | Assessment of stereoisomeric purity (trans vs. cis). | Ensures the correct isomer is present for desired properties. |
| SAFE | Gentle vacuum distillation for isolating volatiles. pfigueiredo.orgnih.gov | Preparation of extracts for aroma analysis. | Minimizes thermal degradation and artifact formation. pfigueiredo.org |
| SPME | Solvent-free extraction of volatiles from headspace. mdpi.comnih.gov | Volatile profiling of foods and beverages. hst-j.orgscielo.br | Simple, rapid, and sensitive method for analyzing volatile esters. scielo.br |
Spectroscopic Techniques for Structural Elucidation of Metabolites and Reaction Products
Spectroscopic methods are indispensable for determining the molecular structure of compounds. For ethyl trans-2-hexenoate and its potential metabolites or reaction products, techniques like Infrared (IR) spectroscopy provide crucial information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecule to vibrate. This results in an IR spectrum that serves as a "molecular fingerprint." libretexts.org
For an ester like ethyl trans-2-hexenoate, the IR spectrum will show characteristic absorption bands. A strong, sharp peak is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. researchgate.net Another key absorption would be the C-O stretching vibration, which typically appears in the 1000-1300 cm⁻¹ range. researchgate.net The presence of a C=C double bond in the trans configuration would also give rise to a characteristic C=C stretching band around 1650 cm⁻¹ and a strong C-H out-of-plane bending vibration around 965-975 cm⁻¹. The NIST Chemistry WebBook provides reference IR spectra for ethyl trans-2-hexenoate. nist.gov
In the analysis of reaction products, IR spectroscopy can be used to confirm the formation of the ester by identifying the appearance of the characteristic carbonyl and C-O stretching bands. researchgate.netresearchgate.net For example, in the synthesis of ethyl hexanoate, FTIR analysis was used to ascertain the presence of the ester functional group. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for Ethyl trans-2-hexenoate
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1700-1750 researchgate.net |
| C-O (Ester) | Stretch | 1000-1300 researchgate.net |
| C=C (Alkene) | Stretch | ~1650 |
| C-H (trans Alkene) | Out-of-plane bend | 965-975 |
| C-H (Alkane) | Stretch | 2850-3000 researchgate.net |
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for the analysis of ethyl trans-2-hexenoate, providing definitive confirmation of its molecular weight and offering insights into its structure through fragmentation analysis. The compound has a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol . biosynth.comscbt.comcymitquimica.com
In a typical electron ionization (EI) mass spectrometer, ethyl trans-2-hexenoate is ionized, generating a molecular ion ([M]⁺) peak corresponding to its molecular weight. The NIST Chemistry WebBook confirms the molecular weight as 142.1956. nist.gov This molecular ion then undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a unique fingerprint that helps to confirm the compound's identity.
The fragmentation process for an ester like ethyl trans-2-hexenoate follows predictable pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the acyl group. The analysis of these fragments allows researchers to piece together the molecule's structure. For instance, the fragmentation of a similar compound, ethyl ethanoate, is well-understood and provides a model for the fragmentation of ethyl trans-2-hexenoate. docbrown.info High-resolution mass spectrometry can further distinguish between fragment ions that have the same nominal mass but different elemental compositions, providing an even greater degree of confidence in the identification.
Advanced MS techniques, such as those using high-resolution orbitrap mass spectrometers, can be employed for suspect screening in complex samples. nih.gov These methods can be designed to detect specific fragmentation patterns or neutral losses characteristic of a class of compounds, enabling the identification of trace amounts of substances like ethyl trans-2-hexenoate in intricate biological or environmental samples. nih.gov
Table 1: Predicted Mass Spectrometry Fragments of Ethyl trans-2-hexenoate
| m/z (mass-to-charge ratio) | Predicted Ion Fragment | Fragment Lost |
| 142 | [CH₃CH₂CH₂CH=CHCOOCH₂CH₃]⁺ | (Molecular Ion) |
| 113 | [CH₃CH₂CH₂CH=CHCO]⁺ | -OCH₂CH₃ |
| 97 | [M - OCH₂CH₃]⁺ | -C₂H₅O |
| 85 | [CH₃CH₂CH₂CH=CH]⁺ | -COOCH₂CH₃ |
| 69 | [CH=CHCOOCH₂CH₃]⁺ | -CH₂CH₂CH₃ |
This table is generated based on common fragmentation patterns of esters and the specific structure of ethyl trans-2-hexenoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of ethyl trans-2-hexenoate. It is particularly valuable for analyzing the compound within complex mixtures without the need for extensive separation or purification. dtu.dk Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the atoms in the molecule.
In the analysis of complex reaction mixtures, such as those from biomass conversion, quantitative ¹³C NMR (qNMR) offers highly resolved spectra that allow for detailed quantification. dtu.dk Different functional groups, such as the olefinic carbons of the double bond and the carbonyl carbon of the ester group in ethyl trans-2-hexenoate, resonate at distinct chemical shifts, enabling their identification even among structurally similar compounds like isomers or byproducts. dtu.dk For example, research on the conversion of carbohydrates has utilized ¹³C NMR to distinguish between olefinic esters, alkyl esters, and lactones in the same reaction pot. dtu.dk
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also employed. An HSQC experiment correlates the signals of directly bonded protons and carbons, providing unambiguous assignments and helping to resolve signal overlap that can occur in crowded one-dimensional spectra of mixtures. dtu.dk This is especially useful for confirming the trans configuration of the double bond by analyzing the coupling constants between the vinyl protons.
The ability to perform quantitative analysis makes NMR essential for monitoring reaction kinetics, determining product yields, and assessing the purity of ethyl trans-2-hexenoate in a research setting.
Table 2: Typical NMR Chemical Shift Ranges for Ethyl trans-2-hexenoate
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | CH₃ (ethyl) | 1.2-1.4 |
| ¹H | CH₂ (propyl) | 1.4-1.6 |
| ¹H | CH₂ (adjacent to C=C) | 2.1-2.3 |
| ¹H | OCH₂ (ethyl) | 4.1-4.3 |
| ¹H | =CH- (alpha to C=O) | 5.7-5.9 |
| ¹H | =CH- (beta to C=O) | 6.8-7.1 |
| ¹³C | CH₃ (ethyl & propyl) | 13-15 |
| ¹³C | CH₂ (propyl) | 21-35 |
| ¹³C | OCH₂ (ethyl) | 60-62 |
| ¹³C | C=C (olefinic) | 120-150 |
| ¹³C | C=O (carbonyl) | 165-167 |
Note: Chemical shifts are approximate and can vary based on the solvent and other components in the mixture.
Structure Activity Relationship Sar Studies and Mechanistic Investigations
Computational Chemistry and In Silico Modeling
Computational methods offer powerful tools to predict the reactivity and biological interactions of molecules like ethyl trans-2-hexenoate, providing insights that can guide experimental studies.
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity or toxicity. For α,β-unsaturated esters, including ethyl trans-2-hexenoate, QSAR studies often focus on their electrophilic nature, which governs their potential to react with biological nucleophiles. tandfonline.comnih.gov
While a specific QSAR model for ethyl trans-2-hexenoate is not prominently available in the literature, general models for aliphatic α,β-unsaturated esters have been developed. nih.gov These models typically use a variety of molecular descriptors to predict toxicity. The toxicity of these compounds is often linked to their ability to act as Michael acceptors. nih.govacs.org
A study on a series of aliphatic esters established a QSAR model for predicting aquatic toxicity towards Tetrahymena pyriformis. The model demonstrated a high correlation between the selected molecular descriptors and the observed toxicity, suggesting that such models can be effectively used for designing similar compounds and predicting their toxicological profiles. nih.gov
Table 1: Representative Molecular Descriptors Used in QSAR Models for Aliphatic Esters
| Descriptor Type | Description | Relevance to Ethyl trans-2-hexenoate |
| Electronic | Parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicate electrophilicity. | The electrophilic β-carbon of the α,β-unsaturated system is a key site for reactions. |
| Topological | Descriptors related to molecular size, shape, and branching. | The n-propyl group and the overall linearity of the molecule influence its interaction with biological targets. |
| Quantum Chemical | Calculated properties such as partial atomic charges and bond orders. | The charge distribution across the C=C-C=O moiety is critical for its reactivity. |
This table is a representation of descriptor types used in QSAR studies of related compounds and is for illustrative purposes.
Fragment-based approaches in computational chemistry can be used to understand and predict the reactivity of molecules by analyzing the contributions of their constituent parts. acs.org For ethyl trans-2-hexenoate, the key reactive fragment is the α,β-unsaturated ester moiety.
A fragment-based in silico profiler has been developed to predict the kinetic rate constants of Michael addition reactions for a variety of α,β-unsaturated compounds with glutathione. acs.org This model utilizes descriptors for the electrophilicity of the β-carbon, resonance stabilization of the transition state, and steric hindrance. acs.org Such models have shown good predictive power for various classes of Michael acceptors. acs.org
Applying this concept to ethyl trans-2-hexenoate, the ethyl ester group and the n-propyl substituent would be considered for their electronic and steric influence on the reactivity of the core α,β-unsaturated system.
Computational methods, particularly density functional theory (DFT), are employed to calculate the activation energies of chemical reactions, providing insights into reaction mechanisms and rates. rsc.orgrsc.org For ethyl trans-2-hexenoate, such calculations can predict its reactivity in various organic transformations.
Studies on the Michael addition of thiols to α,β-unsaturated carbonyls have used transition-state calculations to predict reaction barriers. rsc.org These calculations have shown that the reactivity is influenced by factors such as substitution at the α and β positions. rsc.org For instance, β-substitution is well-captured by the calculated intrinsic reaction barriers. rsc.org More recent studies suggest that calculating the energies of reaction intermediates can also provide accurate predictions of reactivity, and may be computationally less demanding than transition state calculations. nih.gov
Theoretical studies on the hydroboration of α,β-unsaturated esters have calculated the free energy barriers for different reaction pathways, indicating a preference for 1,4-hydroboration over 1,2-hydroboration. rsc.org These computational approaches are valuable for understanding and predicting the chemical behavior of ethyl trans-2-hexenoate in similar reactions.
Reactivity Studies in Organic Transformations
The reactivity of ethyl trans-2-hexenoate is dominated by the electrophilic nature of the carbon-carbon double bond, which is conjugated with the carbonyl group. This makes it susceptible to nucleophilic attack, particularly via Michael addition.
The Michael addition, or conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org The reactivity of ethyl trans-2-hexenoate in Michael additions is a critical aspect of its chemical profile. The rate of this reaction is influenced by the nature of the nucleophile and the structure of the α,β-unsaturated ester. nih.gov
Kinetic studies of the Michael addition of thiols to various α,β-unsaturated carbonyls have revealed a strong dependence on the structure of the electrophile. nih.gov For example, the reactivity of acrolein is significantly higher than that of crotonaldehyde, highlighting the influence of substitution on the double bond. nih.gov In the case of ethyl trans-2-hexenoate, the n-propyl group at the β-position would be expected to influence the reaction rate due to both steric and electronic effects.
Table 2: Factors Influencing Michael Addition Reactivity
| Factor | Influence on Ethyl trans-2-hexenoate |
| Nucleophile | "Soft" nucleophiles like thiols and enamines are particularly effective for Michael additions. |
| Electrophilicity of β-carbon | The electron-withdrawing ester group increases the electrophilicity of the β-carbon, making it susceptible to attack. |
| Steric Hindrance | The n-propyl group at the β-position can sterically hinder the approach of bulky nucleophiles. |
| Solvent and Catalyst | The reaction conditions, including the choice of solvent and the use of a base or Lewis acid catalyst, can significantly affect the reaction rate and outcome. |
This table outlines general principles of Michael addition reactivity applicable to ethyl trans-2-hexenoate.
The carbon-carbon double bond in ethyl trans-2-hexenoate can undergo various stereoselective transformations, such as enantioselective dihydroxylation, to produce chiral molecules. The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into vicinal diols with high enantioselectivity. alfa-chemistry.com
This reaction has been successfully applied to α,β-unsaturated esters to synthesize a variety of valuable chiral building blocks and natural products. alfa-chemistry.comnih.govnih.gov The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, often derived from cinchona alkaloids, and a stoichiometric co-oxidant. alfa-chemistry.com The choice of the chiral ligand (e.g., from the AD-mix-α or AD-mix-β formulations) determines the facial selectivity of the dihydroxylation. nih.gov
In the context of ethyl trans-2-hexenoate, asymmetric dihydroxylation would be expected to yield ethyl (2R,3S)-2,3-dihydroxyhexanoate or its (2S,3R)-enantiomer, depending on the chiral ligand used. The stereochemical outcome is generally predictable based on the established models for the Sharpless asymmetric dihydroxylation.
Studies on related chiral γ-amino α,β-unsaturated esters have shown that the stereoselectivity of dihydroxylation can be influenced by the nature of protecting groups on the amino functionality, demonstrating the subtle electronic and steric effects that can be exploited in these transformations. documentsdelivered.comscispace.com
Investigation of Stereochemical Control in Synthesis
The synthesis of ethyl trans-2-hexenoate with high stereoselectivity is paramount to achieving its desired chemical and sensory properties. The trans (or E) configuration of the α,β-unsaturated ester is crucial. Several synthetic methodologies have been developed to control the geometry of the carbon-carbon double bond, with the Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions being among the most effective.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of α,β-unsaturated esters, favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nrochemistry.com For the synthesis of ethyl trans-2-hexenoate, this would typically involve the reaction of triethyl phosphonoacetate with butyraldehyde.
The mechanism of the HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the aldehyde, forming diastereomeric β-alkoxyphosphonates. These intermediates can interconvert, and the subsequent syn-elimination of a dialkylphosphate salt from the less sterically hindered intermediate leads to the thermodynamically more stable (E)-alkene as the major product. wikipedia.orgorganic-chemistry.orgyoutube.com The stereoselectivity of the HWE reaction can be influenced by several factors, including the nature of the phosphonate, the aldehyde, the base used, and the reaction temperature. wikipedia.orgnumberanalytics.com Generally, bulkier aldehydes and higher reaction temperatures tend to favor the formation of the (E)-isomer. wikipedia.org
Another powerful tool for the stereoselective synthesis of trans-alkenes is the Julia-Kocienski olefination . This reaction involves the coupling of a heteroaryl sulfone with an aldehyde, followed by a reductive elimination to form the alkene. wikipedia.orgorganic-chemistry.org This method is known for its high (E)-selectivity. wikipedia.orgyoutube.com The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which, after activation, undergoes elimination to yield the alkene. The use of specific heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, allows for a one-pot procedure with excellent stereocontrol. organic-chemistry.orgnih.gov
The Wittig reaction, while a cornerstone of alkene synthesis, often provides lower (E)-selectivity for stabilized ylides compared to the HWE and Julia-Kocienski reactions, sometimes leading to mixtures of (E) and (Z) isomers. youtube.com Therefore, for the specific and controlled synthesis of ethyl trans-2-hexenoate, the HWE and Julia-Kocienski reactions are generally preferred.
| Reaction | Reactants | Key Features | Predominant Stereoisomer |
| Horner-Wadsworth-Emmons (HWE) Olefination | Triethyl phosphonoacetate + Butyraldehyde | Utilizes a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.com | (E) / trans wikipedia.org |
| Julia-Kocienski Olefination | Heteroaryl alkyl sulfone + Butyraldehyde | Often employs benzothiazolyl or tetrazolyl sulfones. organic-chemistry.orgnih.gov | (E) / trans wikipedia.org |
| Wittig Reaction | (Ethoxycarbonylmethyl)triphenylphosphonium halide + Butyraldehyde | Uses a phosphonium (B103445) ylide. masterorganicchemistry.com | Can produce mixtures of (E) and (Z) isomers. youtube.com |
Influence of Structural Features on Reaction Mechanisms and Kinetics
The structural characteristics of ethyl trans-2-hexenoate, namely the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the ester, significantly influence its reactivity and the kinetics of its reactions.
The presence of the α,β-unsaturation creates a system of conjugated π-orbitals, which delocalizes electron density across the C=C and C=O bonds. This conjugation has several important consequences for the molecule's reactivity. The carbonyl carbon becomes less electrophilic compared to its saturated counterpart, ethyl hexanoate (B1226103), due to this electron delocalization. Conversely, the β-carbon of the double bond becomes susceptible to nucleophilic attack through a process known as Michael addition.
The kinetics of reactions involving the ester group, such as hydrolysis, are also affected by this conjugation. The rate of hydrolysis of an ester is dependent on the electrophilicity of the carbonyl carbon. Due to the electron-donating effect of the double bond through resonance, the carbonyl carbon of ethyl trans-2-hexenoate is less electron-deficient. This generally leads to a slower rate of hydrolysis compared to saturated esters like ethyl hexanoate under similar conditions.
Furthermore, the geometry of the double bond can influence reaction kinetics. The trans configuration is generally more thermodynamically stable than the corresponding cis isomer due to reduced steric strain. This stability can affect the energy barriers for reactions involving the double bond.
In addition to reactions at the ester and the conjugated system, the double bond itself can undergo typical electrophilic addition reactions, although the reactivity is modified by the presence of the electron-withdrawing ester group.
| Structural Feature | Influence on Reaction Mechanism | Influence on Kinetics |
| α,β-Unsaturated Ester System | Enables Michael addition at the β-carbon. | Reduces the rate of nucleophilic attack at the carbonyl carbon (e.g., hydrolysis). |
| Conjugation of C=C and C=O | Delocalizes π-electron density, reducing the electrophilicity of the carbonyl carbon. | Generally slows down reactions at the carbonyl group compared to saturated esters. |
| trans-Configuration of the Double Bond | Provides greater thermodynamic stability compared to the cis-isomer. | Can influence the activation energy of reactions involving the double bond. |
Biological and Biochemical Research Applications of Ethyl Trans 2 Hexenoate
Role as a Biochemical Reagent and Probe in Life Science Research
Ethyl trans-2-hexenoate serves as a biochemical reagent in life science research, where it is used as a biological material or organic compound for various studies. medchemexpress.comchemsrc.com It is often employed in proteomics research and as an intermediate in the synthesis of other organic molecules. chemimpex.comscbt.com Its distinct chemical properties make it a valuable tool in research focused on chemical reactivity and the development of new chemical processes. chemimpex.com
Exploration in Agrochemical Research Formulations
The compound has found applications in the agrochemical industry, particularly in the formulation of products designed for crop protection. chemimpex.com Research in this area investigates its potential to enhance the efficacy of such agents and understands its environmental behavior.
Studies on Efficacy Enhancement in Crop Protection Agents
Ethyl trans-2-hexenoate is explored for its role in improving the effectiveness of pesticides and herbicides. chemimpex.com While specific studies detailing the mechanisms of efficacy enhancement are not broadly available in the provided results, its inclusion in such formulations suggests a role as a solvent, adjuvant, or a component that modifies the physical properties of the final product to improve its application and performance. The use of various esters, such as ethyl hexanoate (B1226103), has been noted in the composition of volatile organic compounds produced by biocontrol agents like Pseudomonas chlororaphis, which are known to inhibit plant pathogens. apsnet.org This points to the broader context of ester functionality in crop protection.
Research on Environmental Fate and Interactions in Agricultural Systems
The environmental fate of agrochemical components is a critical area of study. While direct research on the environmental fate of ethyl trans-2-hexenoate in agricultural systems is not detailed in the provided search results, its use in these formulations necessitates an understanding of its persistence, degradation, and potential interactions within the soil and water ecosystems. General principles of environmental chemistry suggest that as an ester, it would be subject to hydrolysis and microbial degradation.
Interactions with Biological Macromolecules and Cellular Systems
Research has begun to explore the interactions of ethyl trans-2-hexenoate at the molecular and cellular levels, investigating its bioactivity and potential applications in drug delivery.
Investigation of Bioactivity Mechanisms
Ethyl trans-2-hexenoate has been identified as a natural compound that can inhibit the absorption of drugs in the intestine. biosynth.com It is suggested to have an inhibitory effect on the enzyme diethyl succinate (B1194679), which is involved in drug metabolism, and it may also inhibit sulfonic acid and fatty acid synthesis. biosynth.com The proposed mechanism involves the compound binding to the intestinal surface, forming a fatty acid layer that acts as a barrier to drug absorption into the bloodstream. biosynth.com This has been observed in perfusion models using rat intestines. biosynth.com
In a different context, a study on liqueur wine showed that the concentration of ethyl trans-2-hexenoate was affected by treatment with protease and heat, suggesting interactions with macromolecules like proteins. mdpi.com
Studies on Impact in Drug Delivery Systems (e.g., as part of ionic liquids for LNP coating)
A significant area of research involves the use of trans-2-hexenoic acid, the precursor to ethyl trans-2-hexenoate, in the formation of ionic liquids (ILs) for coating lipid nanoparticles (LNPs). nih.gov Specifically, choline (B1196258) trans-2-hexenoate has been synthesized and used to re-engineer LNPs for enhanced drug delivery, particularly for delivering siRNA to central nervous system targets like brain endothelial cells and neurons. nih.gov
These IL-coated LNPs have demonstrated several advantageous properties:
Reduced Plasma Protein Adsorption : The IL coating helps to reduce the adsorption of plasma proteins, such as albumin, which can lead to rapid clearance of nanoparticles from the bloodstream. nih.govresearchgate.netresearchgate.net
Enhanced Cellular Uptake : IL-coated LNPs have shown superior uptake into mouse brain endothelial cells and neurons compared to standard LNPs. nih.govbiorxiv.org
Red Blood Cell (RBC) Hitchhiking : Certain formulations of choline trans-2-hexenoate coated LNPs have been shown to bind to red blood cells, a phenomenon known as "hitchhiking." This can facilitate transport to well-vascularized organs and potentially increase delivery to target tissues. researchgate.netbiorxiv.orgresearchgate.net
The development of these IL-coated nanoparticles showcases a sophisticated application of the chemical properties of the trans-2-hexenoate moiety to overcome significant barriers in drug delivery. researchgate.netbiorxiv.org
Table of Studied Nanoparticle Formulations
| Nanoparticle Type | Coating | Key Finding | Reference |
| Lipid Nanoparticles (LNPs) | Choline trans-2-hexenoate IL | Reduced plasma protein adsorption and increased uptake into CNS cells. | nih.gov |
| Lipid Nanoparticles (LNPs) | Choline trans-2-hexenoate IL (1:3 and 1:5 cation:anion ratios) | Successfully hitchhiked on mouse and human red blood cells. | biorxiv.org |
| Poly(lactic-co-glycolic acid) (PLGA) NPs | Choline hexenoate IL | Showed resistance to protein adsorption and greater retention in the blood of mice. | researchgate.net |
Involvement in Pheromone Communication and Chemical Ecology
Ethyl trans-2-hexenoate is a volatile organic compound that plays a significant role in the chemical communication of certain insect species. Its identification as a semiochemical, a chemical involved in communication, has led to further investigations into its specific functions in insect behavior and ecology.
Identification as a Pheromone Component or Analog
Research has identified Ethyl trans-2-hexenoate as an active component in the volatile emissions of host plants that attract insect pests. Specifically, it has been recognized as one of the key compounds in the scent of ripe Chinese bayberry (Myrica rubra) that attracts the spotted wing drosophila, Drosophila suzukii, a significant agricultural pest. researchgate.net Gas chromatography coupled with electroantennographic detection (GC-EAD) has been instrumental in pinpointing this compound as one that elicits a consistent electrical response from the antennae of D. suzukii. researchgate.net
In addition to being a component of host plant volatiles, Ethyl trans-2-hexenoate has been explored in the context of insect pheromones. While it may not always be a primary pheromone component, its structural similarity to known pheromones and its ability to elicit behavioral responses suggest it can act as a pheromone analog in some species.
Behavioral Assays and Electrophysiological Studies
To validate the role of Ethyl trans-2-hexenoate in insect communication, researchers employ behavioral assays and electrophysiological studies. These methods provide concrete evidence of how the compound influences insect behavior and the sensitivity of their olfactory systems.
Electrophysiological Studies:
Electroantennography (EAG) is a primary technique used to measure the olfactory response of an insect's antenna to a specific chemical. Studies on Drosophila suzukii have demonstrated that their antennae are sensitive to Ethyl trans-2-hexenoate, confirming that they possess the necessary olfactory receptors to detect this compound. researchgate.net In these experiments, the volatile compounds from ripe bayberry fruits were passed over the insect's antenna, and the resulting electrical signals were recorded. Ethyl trans-2-hexenoate was one of several compounds that consistently elicited a significant antennal response. researchgate.net
Behavioral Assays:
Behavioral assays, such as Y-tube olfactometer tests and field trapping experiments, are used to observe an insect's attraction or repulsion to a chemical cue. For Drosophila suzukii, behavioral bioassays have shown that Ethyl trans-2-hexenoate is attractive to mated females at lower concentrations (0.01 and 0.1 µg) but acts as a repellent at higher concentrations (10 and 100 µg). researchgate.netmdpi.com
Field trapping experiments have further substantiated these findings. Traps baited with a synthetic blend containing Ethyl trans-2-hexenoate, along with other identified attractants from Chinese bayberry, successfully captured both male and female D. suzukii. researchgate.net A specific mixture of methyl (E)-3-hexenoate, methyl (E)-2-hexenoate, this compound, and α-humulene in a 1:1.3:1:6.4 ratio proved effective in trapping these flies. researchgate.net
The table below summarizes the findings from behavioral and electrophysiological studies on Drosophila suzukii and its response to Ethyl trans-2-hexenoate and related compounds.
| Study Type | Insect Species | Compound(s) | Key Findings | Citation |
| GC-EAD | Drosophila suzukii | Volatiles from Myrica rubra (Chinese bayberry) | Ethyl trans-2-hexenoate was one of six EAD-active compounds identified. | researchgate.net |
| Behavioral Bioassay (Olfactometer) | Drosophila suzukii (mated females) | Ethyl trans-2-hexenoate | Attractive at 0.01 and 0.1 µg; repellent at 10 and 100 µg. | researchgate.netmdpi.com |
| Field Trapping | Drosophila suzukii | Synthetic blend including Ethyl trans-2-hexenoate | A 4-component blend successfully trapped both males and females. | researchgate.net |
These studies collectively underscore the importance of Ethyl trans-2-hexenoate in the chemical ecology of Drosophila suzukii, influencing its host-finding behavior. The dose-dependent nature of the response, where the compound is an attractant at low concentrations and a repellent at high concentrations, is a common phenomenon in insect chemical communication.
Advanced Research in Flavor and Fragrance Chemistry
Contribution to Complex Aroma Profiles in Food Systems
The perception of flavor is initiated by the interaction between volatile compounds and specific olfactory receptors (ORs). Research into these interactions helps to elucidate the mechanisms behind aroma perception. Studies on the fruit fly, Drosophila melanogaster, have provided significant insights into how esters like ethyl hexanoate (B1226103), a closely related compound, are detected. The olfactory receptor neuron ab3A, which expresses the receptor Or22a, is particularly sensitive to ethyl hexanoate. oup.comscispace.com
Electrophysiological recordings have demonstrated that different genetic variants of the Or22a/Or22b locus result in varied sensitivity to specific esters. For example, some variants show a strong response to ethyl hexanoate, while others respond more strongly to compounds like isopentyl acetate (B1210297). oup.com This demonstrates that subtle changes in the receptor's genetic makeup can significantly alter the perception of an aroma compound. Advanced techniques, such as incorporating receptors into self-assembled tethered lipid bilayers, allow for the direct measurement of ion channel activity upon ligand binding. acs.org Using this method, researchers have confirmed that ethyl hexanoate acts as a key ligand for the OR22a/Orco receptor complex, triggering a measurable decrease in the membrane's electrical resistance, which signifies ion channel opening. acs.org Furthermore, computational approaches, including in silico modeling, are being developed to predict and characterize OR-odorant interactions, which can streamline the discovery of new flavor and fragrance compounds. nih.gov
The stability of flavor compounds like ethyl trans-2-hexenoate and their release from the food matrix are critical for the sensory experience. Research has shown that storage conditions and processing technologies can significantly impact the concentration of this ester. For example, studies on strawberries treated with high concentrations of carbon dioxide (CO2) showed an accumulation of ethanol (B145695) and ethyl hexanoate. ashs.org This suggests that modified atmosphere packaging can alter the biosynthesis and retention of key flavor volatiles.
In apple juice, the concentration of various esters, including ethyl hexanoate, is a key indicator of quality and can be affected by processing and storage. researchgate.net Hypoxic treatments (exposure to low oxygen) on apples have been shown to enhance the concentration of ethyl esters, including ethyl butanoate and ethyl-2-methyl butanoate, after the fruit is returned to normal air conditions. massey.ac.nz This increase is likely due to a large accumulation of ethanol during hypoxia, which then becomes a substrate for esterification. massey.ac.nz The stability of ethyl trans-2-hexenoate is also a key consideration in its use as a flavor and fragrance ingredient, with its structure contributing to its ability to remain stable under various conditions. chemimpex.com
Ethyl trans-2-hexenoate is a common volatile compound found in a variety of fermented beverages, including wine, brandy, and baijiu, where it contributes to the desirable fruity notes. In the production of Chinese liquor, the yeast Wickerhamomyces anomalus has been identified as a significant producer of ethyl hexanoate, which is a key flavor component of Luzhou-flavored liquor. nih.gov The synthesis of this ester is linked to the activity of alcohol acyltransferases, which catalyze the reaction between an acyl-CoA (like hexanoyl-CoA) and ethanol. nih.gov
Studies on Cabernet Sauvignon wines have shown that pre-fermentation techniques, such as cold maceration, can influence the concentration of ethyl 2-hexenoate in the final product. Similarly, research comparing different types of rice-based baijiu found that the concentration of esters, including ethyl hexanoate, differed significantly, contributing to distinct aroma profiles described as fruity, floral, and oily. nih.gov The presence and concentration of ethyl trans-2-hexenoate and related esters are therefore critical in shaping the final sensory characteristics of these complex fermented products.
Research on Fragrance Development and Stability in Cosmetic Formulations
The pleasant fruity, green, and sweet aroma of ethyl trans-2-hexenoate makes it a valuable ingredient in the fragrance industry. chemimpex.com It is utilized as a fragrance component in various personal care products, such as lotions, creams, and perfumes, to impart a fresh and appealing scent. chemimpex.comcymitquimica.com Its versatility and stability in different formulations are key advantages for its use in cosmetics. chemimpex.com
Research in fragrance development often focuses on ensuring the stability and controlled release of aroma molecules. One area of investigation involves the encapsulation of perfume raw materials. A patented technology describes the use of cyclodextrin (B1172386) complexes to improve the stability and release of perfume ingredients in absorbent articles. google.com The study evaluated perfume raw materials, including ethyl trans-2-hexenoate, based on their cyclodextrin complex stability constant, C log P (a measure of lipophilicity), and molecular weight to optimize their release upon a triggering event. google.com This type of research is crucial for developing long-lasting and effective fragrances in a wide range of cosmetic and personal care applications.
Methodologies for Sensory Evaluation and Quantitative Descriptive Analysis
To understand the precise contribution of ethyl trans-2-hexenoate to a flavor or fragrance profile, specific sensory evaluation methodologies are employed. Quantitative Descriptive Analysis (QDA) is a common method used to identify and quantify the sensory attributes of a product. In a study on rice-based baijiu, a trained panel used QDA to score various aroma descriptors, including fruity, floral, plant, and oily notes, creating a detailed sensory map of the products. nih.gov
The detection threshold of a compound is the minimum concentration at which it can be perceived by the senses. This is a critical parameter for determining a flavor or fragrance compound's impact. For ethyl trans-2-hexenoate, the taste characteristics at 10 ppm in a solution are described as fruity, green, and sweet with a juicy, fruity undernote. chemicalbook.comthegoodscentscompany.com
The matrix in which the compound is present significantly affects its detection threshold. Studies have determined odor thresholds for various aroma compounds in different beverage matrices, such as orange juice and alcoholic solutions. researchgate.netresearchgate.net For example, the odor threshold of ethyl hexanoate is much higher in an orange juice matrix compared to water. researchgate.net The presence of other compounds, particularly ethanol in alcoholic beverages, can also alter the volatility and perception of esters, either masking or enhancing their aroma. researchgate.net Determining these thresholds in specific applications is essential for accurately formulating products with the desired flavor and aroma intensity. femaflavor.org
Data Tables
Table 1: Sensory Profile of Ethyl trans-2-hexenoate
| Descriptor Type | Reported Descriptors | Source |
| Odor | Fruity, green, sweet, rum-like, apple, juicy, pulpy pineapple, winey, tropical, orange, vegetable | chemicalbook.comventos.comthegoodscentscompany.com |
| Taste | Fruity, green, sweet, juicy, tropical, papaya, kiwi, licorice, vegetable | chemicalbook.comventos.comthegoodscentscompany.com |
Table 2: Natural Occurrence of Ethyl trans-2-hexenoate
| Food Product | Source |
| Apple Brandy | chemicalbook.com |
| Cognac | chemicalbook.com |
| Grape Brandy | chemicalbook.com |
| Concord Grapes | chemicalbook.com |
| Wild Grapes | chemicalbook.com |
| Passion Fruit | chemicalbook.com |
| Quince | chemicalbook.com |
| Strawberry | chemicalbook.commdpi.com |
| Guava | chemicalbook.com |
| Pineapple | chemicalbook.com |
| Pawpaw | chemicalbook.com |
| Wood Apple | chemicalbook.com |
| Papaya | chemicalbook.com |
| Apple Juice | researchgate.netembrapa.br |
| Fermented Beverages (Wine, Baijiu) | nih.govnih.gov |
Microencapsulation and Controlled Release Technologies for Enhanced Sensory Delivery
The volatile nature of flavor and fragrance compounds, such as ethyl trans-2-hexenoate, presents significant challenges in maintaining their stability and sensory impact throughout the lifecycle of a product. oup.comscientific.net Evaporation, oxidation, and interaction with other components in a food or cosmetic matrix can lead to a diminished sensory experience for the consumer. oup.comscientific.net To address these issues, advanced research has focused on microencapsulation and controlled release technologies. These technologies aim to protect the active compound within a protective shell, preserving its integrity and enabling its release at a specific time or under particular conditions to deliver an optimal sensory perception. oup.comijsdr.org
Microencapsulation is a process where tiny particles or droplets of a core material, in this case, a flavor compound like ethyl trans-2-hexenoate, are surrounded by a coating or wall material. ijsdr.org This creates a microcapsule that can range in size from less than a micron to several hundred micrometers. ijsdr.org The primary goals of encapsulating flavor compounds are to:
Protect them from degradation due to factors like heat, light, and oxygen. oup.commdpi.com
Prevent their premature volatilization during processing and storage. oup.com
Control the rate and timing of their release, enhancing the sensory experience. ijsdr.org
Convert liquid flavors into a solid, easy-to-handle powder form. ijsdr.org
The choice of encapsulation technique and wall material is critical and depends on the physicochemical properties of the flavor compound and the intended application. oup.com
Microencapsulation Techniques for Flavor Compounds
Several techniques are employed for the encapsulation of volatile flavor compounds, each with distinct principles and applications. The selection of a method is often a balance between cost, complexity, and the desired characteristics of the final microcapsules, such as particle size, stability, and release mechanism. oup.commdpi.com
Spray Drying: This is one of the most widely used and cost-effective methods in the food industry for encapsulating flavors. oup.com The process involves creating an emulsion of the flavor oil (the core) in an aqueous solution of the wall material. This emulsion is then atomized into a stream of hot air. The high temperature causes the rapid evaporation of water, forming a solid, protective shell of the wall material around the flavor droplet. oup.commdpi.com Common wall materials include polysaccharides like maltodextrin (B1146171) and gum arabic, as well as proteins. scribd.com A significant challenge in spray drying is the potential loss of highly volatile compounds due to the high processing temperatures. mdpi.com
Complex Coacervation: This technique involves the interaction between two oppositely charged polymers in an aqueous solution, such as gelatin and gum arabic. acs.org Under specific pH and concentration conditions, these polymers form a complex that phase-separates, creating a polymer-rich coacervate phase that encapsulates the dispersed flavor oil droplets. acs.org The resulting microcapsules are often stabilized through cross-linking, although for food applications, methods avoiding chemical cross-linking agents are preferred. acs.org This method is particularly effective for encapsulating sensitive, thermally labile flavor compounds.
Extrusion: In this method, the flavor compound is mixed with a molten carrier material, typically a carbohydrate or protein matrix. The mixture is then forced through a die and cut into small pieces. As the matrix cools and solidifies, the flavor is entrapped. This technique is suitable for creating larger particles and can provide excellent protection against oxidation. oup.com
Sol-Gel Encapsulation: A more recent approach involves the use of sol-gel chemistry, particularly with silica (B1680970) (SiO₂) as the wall material. rsc.org This process is conducted at or near room temperature, which is advantageous for delicate flavor molecules. The flavor compound is entrapped within the pores of the forming inorganic silica network. Amorphous sol-gel silica is non-toxic and can offer high chemical and physical stability to the encapsulated active. rsc.org
The table below provides a comparative overview of common microencapsulation techniques applicable to flavor compounds like ethyl trans-2-hexenoate.
| Encapsulation Technique | Wall Materials | Principle of Encapsulation | Typical Particle Size | Key Advantages |
| Spray Drying | Maltodextrin, Gum Arabic, Modified Starches, Proteins scribd.com | Solvent evaporation from an atomized emulsion oup.com | 10 - 100 µm | Cost-effective, continuous process, good stability oup.com |
| Complex Coacervation | Gelatin, Gum Arabic, Chitosan (B1678972), Alginate mdpi.comacs.org | Phase separation of oppositely charged polymers acs.org | 20 - 500 µm | High payload, good for sensitive cores acs.org |
| Extrusion | Sugars, Maltodextrins, Starches | Entrapment in a solidified molten matrix oup.com | > 500 µm | Excellent oxidation barrier, simple process oup.com |
| Sol-Gel | Silica (SiO₂) rsc.org | Entrapment within an inorganic polymer network rsc.org | Variable | High thermal and chemical stability, mild process conditions rsc.org |
Controlled Release Mechanisms
The true innovation in microencapsulation lies in the ability to control the release of the flavor compound. ijsdr.org An ideal delivery system protects the flavor until the desired moment of perception, which can be triggered by various environmental stimuli.
Release by Diffusion: In many systems, the flavor is released slowly over time through diffusion from the core, through the wall material, and into the surrounding environment. The rate of diffusion is governed by factors such as the thickness and porosity of the wall material and the concentration gradient of the flavor compound. mdpi.com
Triggered Release: More advanced systems are designed for a triggered release in response to specific conditions:
Temperature: Microcapsules can be designed to release their contents upon heating. For example, in baked goods, the flavor can be released during baking or microwave heating, providing a fresh aroma. acs.org
Moisture: Some capsules release their core material upon contact with water or saliva. This is particularly useful in dry beverage mixes or chewing gum.
Mechanical Stress: The act of chewing or mastication can rupture the walls of microcapsules, releasing a burst of flavor. This is a common mechanism used in chewing gum technology. acs.org
pH Change: Encapsulation systems can be designed to be stable at a certain pH and release their contents when the pH changes, which can be relevant in various food and beverage applications.
Research into the release kinetics of volatile compounds from different matrices provides valuable insights. For instance, studies on oleogels have shown that the release of volatile compounds can be effectively slowed down, with the release kinetics often following mathematical models like the Weibull equation. mdpi.com The firmness and internal structure of the encapsulating matrix act as a physical barrier, retarding the release of volatiles, especially those with high saturated vapor pressures. mdpi.com
The table below summarizes research findings on the controlled release of flavor compounds from various encapsulation systems.
| Encapsulation System | Core Compound(s) | Wall Material(s) | Release Trigger/Mechanism | Key Finding |
| Complex Coacervates | Flavor Oil | Gelatin, Gum Arabic | Temperature (Heating) | Release of flavor oil was successfully controlled by heating, making it suitable for applications like frozen baked foods. acs.org |
| Oleogels | Sesame Oil Volatiles | Biological Waxes (e.g., Beeswax), Monoglycerides | Diffusion (Storage) | Oleogelation effectively retarded the release of volatile compounds, with the release rate described by the Weibull equation. mdpi.com |
| Spray-Dried Microcapsules | Apple Aroma | Sodium Alginate, Cationic Surfactant | Diffusion (Time) | Optimized microcapsules showed good thermal stability and a slow aroma release of 10.8% after 100 hours. mdpi.com |
| Soybean Protein Matrix | Off-flavor compounds (e.g., Isovaleric acid) | Soybean Protein | Binding Interaction | Soybean protein strongly bound off-flavor compounds, demonstrating how food matrix components can control flavor release. nih.gov |
Emerging Research Directions and Future Perspectives
Integration with Materials Science for Novel Applications
The integration of Ethyl trans-2-hexenoate and its derivatives into materials science presents a promising frontier for the development of advanced materials. Researchers are exploring its use as a precursor for creating novel polymers. The reactivity of its carbon-carbon double bond and ester group makes it a versatile building block in polymer chemistry.
One area of significant interest is its role in the synthesis of metal-organic precursors. Metal 2-ethylhexanoates, closely related compounds, are widely used as precursors in materials science for applications in electronics, optics, and catalysis. researchgate.net The use of ethyl trans-2-hexenoate in similar contexts could lead to the creation of new materials with tailored properties. For example, it is being investigated in the development of catalysts for ring-opening polymerizations, a process crucial for producing various polymers. researchgate.netresearchgate.net
Recent studies have also highlighted the potential of ionic liquids derived from trans-2-hexenoic acid, the parent acid of ethyl trans-2-hexenoate, in drug delivery systems. biorxiv.orgnih.gov Specifically, choline (B1196258) trans-2-hexenoate has been shown to facilitate the transport of nanoparticles, suggesting a future where materials derived from this ester could play a role in targeted therapies. biorxiv.orgnih.gov
Table 1: Potential Applications in Materials Science
| Application Area | Description | Key Research Findings |
| Polymer Synthesis | Serves as a monomer or precursor for novel polymers. | Used in ring-opening polymerizations to create polylactides. researchgate.net |
| Metal-Organic Precursors | Precursor for metal alkanoates used in advanced materials. researchgate.net | Metal 2-ethylhexanoates show applications in electronics and catalysis. researchgate.net |
| Drug Delivery | Component of ionic liquids for nanoparticle drug delivery systems. biorxiv.orgnih.gov | Choline trans-2-hexenoate facilitates red blood cell hitchhiking of nanoparticles. biorxiv.org |
| Coatings and Additives | Used in the formulation of coatings and as a plasticizer. | Metal 2-ethylhexanoates are used as driers in the painting industry. researchgate.net |
Discovery of Unexplored Biological Functions
While primarily known for its sensory properties, emerging research is uncovering previously unknown biological activities of Ethyl trans-2-hexenoate. thegoodscentscompany.com Studies have shown that this compound can have inhibitory effects on certain enzymes and may influence drug absorption in the intestine. biosynth.com It has been found to inhibit the enzyme diethyl succinate (B1194679), which is involved in drug metabolism, and also to inhibit sulfonic acid and fatty acid synthesis. biosynth.com The proposed mechanism involves the formation of a fatty acid layer on the intestinal surface, which could prevent drug absorption. biosynth.com
Furthermore, the family of α,β-unsaturated esters, to which Ethyl trans-2-hexenoate belongs, is being investigated for a range of biological activities. These compounds are known to participate in Michael addition reactions, which can have implications for their interaction with biological macromolecules. ljmu.ac.uk This reactivity is a key area of investigation for understanding potential toxicological and pharmacological effects.
Table 2: Investigated Biological Activities
| Biological Activity | Research Focus | Potential Implications |
| Enzyme Inhibition | Inhibition of diethyl succinate and other metabolic enzymes. biosynth.com | Alteration of drug metabolism and bioavailability. biosynth.com |
| Intestinal Absorption | Modulation of drug absorption through the intestinal wall. biosynth.com | Development of novel drug delivery systems. biosynth.com |
| Cellular Interactions | Interaction with cellular components through Michael addition. ljmu.ac.uk | Understanding of potential bioactivity and toxicity. ljmu.ac.uk |
| Flavor and Aroma Contribution | Role as a key aroma compound in foods and beverages. thegoodscentscompany.commdpi.com | Quality control and enhancement of food products. mdpi.comnih.gov |
Development of Advanced Computational Models for Predicting Activity and Synthesis
The development of sophisticated computational models is revolutionizing the study of chemical compounds, and Ethyl trans-2-hexenoate is no exception. These models are being used to predict its reactivity, biological activity, and to optimize its synthesis.
For instance, Density Functional Theory (DFT) calculations have been employed to predict the reactivity of Michael acceptors like Ethyl trans-2-hexenoate. ljmu.ac.uk These models can calculate parameters such as activation energy, which helps in understanding the kinetics of their reactions with biological nucleophiles. ljmu.ac.uk Such in silico approaches are invaluable for predicting potential toxicity and for designing new molecules with desired activities. ljmu.ac.uk
Computational methods are also being used to model the behavior of related compounds in various matrices, which is relevant for applications in food science and materials science. acs.org For example, models have been developed to predict the diffusion and partition coefficients of ethyl hexanoate (B1226103) in different food-like systems. acs.org Furthermore, multimodal deep-learning models are being developed to predict the physical properties of composite materials that may include derivatives of hexanoic acid. nih.gov
Cross-Disciplinary Research at the Interface of Chemistry and Biology
The most exciting future prospects for Ethyl trans-2-hexenoate lie at the intersection of chemistry and biology. This cross-disciplinary approach is essential for fully harnessing the potential of this compound.
Research into ionic liquids containing the trans-2-hexenoate anion for drug delivery is a prime example of this synergy. biorxiv.orgnih.gov This work combines principles of materials science (designing the ionic liquid), chemistry (synthesis and characterization), and biology (understanding its interaction with cells and tissues). biorxiv.orgnih.gov These studies aim to re-engineer nanoparticles to improve their delivery to challenging targets like the central nervous system. nih.gov
Another area of cross-disciplinary interest is the study of its role in the complex aroma profiles of fermented products. This involves analytical chemistry to identify and quantify the compound, microbiology to understand its production by yeasts and other microorganisms, and sensory science to evaluate its impact on flavor. nih.govnih.gov Understanding these complex interactions can lead to better control over fermentation processes and the production of more desirable food and beverage products.
The study of its biological activities also requires a close collaboration between chemists and biologists. Chemists can synthesize derivatives of Ethyl trans-2-hexenoate with modified structures, while biologists can test their effects on various biological systems. This iterative process of design, synthesis, and testing is crucial for the development of new therapeutic agents or other bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
